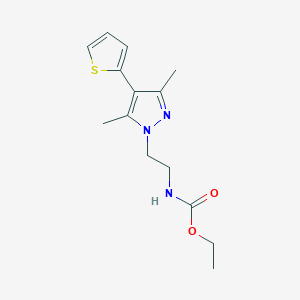
3-(3-Chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-Chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one” is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbons, one oxygen, and one nitrogen . They are known for their antimicrobial activity and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms in a molecule .Aplicaciones Científicas De Investigación
Applications in Synthetic Chemistry
Oxazolidin-2-ones, including 3-(3-Chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one, are recognized for their utility as protective groups for 1,2-amino alcohols and as chiral auxiliaries in asymmetric synthesis. They play a critical role in the formation of complex molecules, demonstrating their versatility in organic synthesis. For instance, their involvement in hydrogen bonding and π-π stacking interactions, as well as their application in the synthesis of chiral oxazolidin-2-ones through procedures like the Sharpless asymmetric aminohydroxylation, underscores their significance in advancing synthetic methodologies (Nogueira et al., 2015) (Barta et al., 2000).
Material Science and Photophysics
The compound's derivatives have been explored for their photophysical properties and their potential in material science. Research focusing on their nonlinear optical behavior and photophysical characteristics highlights their utility in creating materials with specialized properties. This includes their absorption and emission behavior in different solvents and their optical limiting behavior, indicating their potential in optical and electronic applications (Murthy et al., 2013).
Catalysis and Reaction Mechanisms
Oxazolidin-2-ones serve as intermediates and catalysts in various chemical reactions, facilitating the synthesis of cyclic compounds and contributing to the development of novel catalytic methods. Their involvement in gold-catalyzed intermolecular [2+2] cycloadditions exemplifies their role in creating highly substituted cyclobutane derivatives, demonstrating their contribution to the field of catalysis and the synthesis of complex molecular architectures (Faustino et al., 2012).
Mecanismo De Acción
Target of Action
The compound, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), primarily targets the oxidative phosphorylation process in cells . It acts as a chemical inhibitor of this process, disrupting the normal activity of electron carriers in the electron transport chain .
Mode of Action
CCCP acts as an ionophore , reducing the ability of ATP synthase to function optimally . It essentially uncouples the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This disruption leads to a decrease in the cell’s ability to produce ATP, the primary energy currency of the cell .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway , which is a crucial part of cellular respiration . By disrupting this pathway, CCCP interferes with the cell’s ability to produce ATP. This can lead to a decrease in cellular energy levels and potentially cause cell death .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted via the biliary route
Result of Action
The result of CCCP’s action is a decrease in the cell’s ability to produce ATP . This can lead to a decrease in cellular energy levels and potentially cause cell death . In some cases, mild doses inducing partial decoupling have been shown to increase lifespan in C. elegans models, suggesting a degree of hormesis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-8-12(2,3)16-11(15)14(8)10-6-4-5-9(13)7-10/h4-7H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPWYLAWNWKKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C(=O)O1)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2783519.png)
![N-benzyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2783520.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide](/img/structure/B2783521.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide](/img/structure/B2783524.png)
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2783525.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2783531.png)
![2-[[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2783533.png)
![2-[2-(3-Fluorophenyl)acetamido]acetic acid](/img/structure/B2783534.png)
![N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide](/img/structure/B2783537.png)

![2-(2-Methylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2783539.png)
